N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 6-methoxy-substituted benzothiazole ring, a methylsulfonyl group at the para-position of the benzamide, and a morpholinoethyl side chain on the tertiary amine. The hydrochloride salt form enhances solubility for pharmacological applications . Benzothiazole derivatives are widely studied for their kinase inhibition, anti-inflammatory, and anticancer properties. The methylsulfonyl group may facilitate hydrogen bonding with biological targets, while the morpholinoethyl moiety improves pharmacokinetic properties compared to linear amines .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2.ClH/c1-29-17-5-8-19-20(15-17)31-22(23-19)25(10-9-24-11-13-30-14-12-24)21(26)16-3-6-18(7-4-16)32(2,27)28;/h3-8,15H,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSISEOPZCYTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of o-aminothiophenol with methoxybenzoic acid under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation of the benzothiazole derivative using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 2-chloroethylmorpholine in the presence of a base.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base.
Conversion to Hydrochloride Salt: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfonyl groups can be oxidized under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The morpholinoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxy and methylsulfonyl groups.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by:
- Benzothiazole moiety : Known for enhancing biological activity.
- Methylsulfonyl group : Contributes to solubility and reactivity.
- Morpholinoethyl substituent : Potentially increases its pharmacological efficacy.
The molecular formula is with a molecular weight of 466.6 g/mol, indicating its substantial size and complexity, which may influence its interactions with biological targets.
Antitumor Properties
Research has indicated that compounds with similar structural features to N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride exhibit notable antitumor activities. The benzothiazole component is particularly significant in enhancing anticancer effects through interactions with biological targets such as:
- Tubulin : Disruption of microtubule dynamics, leading to cell cycle arrest.
- DNA : Intercalation or binding that may inhibit replication.
Preliminary studies suggest that this compound could selectively inhibit various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, which may extend to this compound. The mechanism of action is believed to involve:
- Disruption of bacterial cell wall synthesis.
- Inhibition of essential metabolic pathways.
This potential makes it valuable in addressing resistant strains of bacteria and could lead to the development of new antibiotics .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of benzothiazole derivatives revealed that compounds structurally related to this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study concluded that further modification of the benzothiazole moiety could enhance potency and selectivity .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to this compound were tested against a panel of bacteria, including both Gram-positive and Gram-negative strains. Results indicated that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their potential as broad-spectrum antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and methylsulfonyl groups may enhance the compound’s binding affinity and specificity. The morpholinoethyl group can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Structural Features
The table below compares structural attributes of the target compound with analogs from the evidence:
Impact of Substituents on Pharmacological Properties
- Benzothiazole Substituents: The 6-methoxy group in the target compound may improve metabolic stability compared to the 6-nitro group in , which could increase reactivity but reduce bioavailability .
Sulfonyl Groups :
- Methylsulfonyl (target compound) vs. ethylsulfonyl (): Methyl groups offer lower steric hindrance, possibly improving binding affinity to enzymes like kinases. Ethylsulfonyl may increase lipophilicity, affecting membrane permeability .
- Thiomorpholine sulfonyl () introduces a sulfur atom, altering electronic properties and redox stability .
- Amine Side Chains: Morpholinoethyl (target compound) provides a cyclic tertiary amine, enhancing solubility and reducing off-target interactions compared to linear dimethylamino groups () .
Analytical Confirmation
- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in the target compound’s analogs confirm thione tautomer dominance, critical for reactivity .
- NMR: Quaternary carbons in morpholinoethyl and benzothiazole moieties are resolved in 13C-NMR, distinguishing them from dimethylamino analogs .
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 512.0 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications .
Biological Activity Overview
Research indicates that compounds with similar structural features to N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide exhibit significant biological activities, including:
- Anticancer Activity : The benzothiazole core is crucial for the compound's ability to inhibit cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in various cancer cell lines by activating procaspase-3, leading to caspase-3 activation .
- Antimicrobial Properties : Compounds containing the methoxybenzothiazole structure have demonstrated antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections .
Structure-Activity Relationships (SAR)
The SAR analyses reveal that modifications to the benzothiazole and sulfonamide groups significantly influence the compound's potency and selectivity. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzothiazole core with varied substituents | Anticancer activity |
| Compound B | Lacks sulfonamide; retains methoxybenzothiazole | Antimicrobial properties |
| Compound C | Various substitutions on thiazole ring | Diverse biological activities including antifungal properties |
The presence of electron-donating groups enhances anticancer activity by improving the compound's ability to interact with biological targets such as tubulin and DNA .
The mechanism by which N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide exerts its effects involves:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through procaspase-3 activation, leading to increased caspase activity and subsequent cell death .
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cancer cell division and survival .
- Antimicrobial Action : The benzothiazole moiety interacts with microbial enzymes or receptors, inhibiting their function and leading to cell death .
Case Study 1: Anticancer Efficacy
In vitro studies evaluated the anticancer effects of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide against various cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast adenocarcinoma). Results indicated a dose-dependent increase in apoptosis, confirming the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Research on related benzothiazole derivatives demonstrated effective antimicrobial activity against both gram-positive and gram-negative bacteria. The compounds were found to disrupt bacterial cell wall synthesis, showcasing their therapeutic potential in infectious diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzamide-thiazole derivatives typically involves multi-step reactions, including amidation, alkylation, and cyclization. For example, coupling 6-methoxybenzothiazol-2-amine with 4-(methylsulfonyl)benzoyl chloride under basic conditions (e.g., triethylamine in DMF) forms the benzamide core. Subsequent N-alkylation with 2-morpholinoethyl chloride in the presence of a base (e.g., K₂CO₃) yields the target compound. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) improves purity . Design of Experiments (DoE) can optimize parameters like temperature, solvent ratios, and catalyst loading to enhance yields .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Verify substituent integration (e.g., methoxy protons at ~3.8 ppm, morpholine protons at 2.4–3.7 ppm) and confirm aromatic/amide bond connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ or [M-Cl]+ for hydrochloride salts) with <2 ppm error .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling enhance the design and synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and intermediates. Tools like ICReDD’s reaction path search algorithms integrate experimental data to identify optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error synthesis. Molecular docking can also predict binding affinities for target proteins, guiding structural modifications .
Q. What strategies address discrepancies in spectral data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm heteronuclear correlations (e.g., methoxybenzothiazole to benzamide linkages) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or salt forms (e.g., hydrochloride vs. free base) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methoxy with ethoxy or morpholinoethyl with piperazinyl) .
- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and pharmacokinetics (logP, metabolic stability) .
- QSAR Modeling : Corrogate substituent properties (e.g., lipophilicity, Hammett constants) with activity data to identify critical pharmacophores .
Q. What advanced techniques elucidate reaction mechanisms in the synthesis of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., amidation vs. alkylation) .
- Isotopic Labeling : Use ²H or ¹³C-labeled reagents to track bond formation/cleavage in key steps .
- Computational Transition State Analysis : Identify energy barriers for competing pathways (e.g., SN1 vs. SN2 alkylation) .
Handling and Stability Considerations
Q. What protocols ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Store as a hydrochloride salt at -20°C under inert atmosphere (argon) to prevent hydrolysis of the morpholinoethyl group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., sulfone oxidation or amide hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
